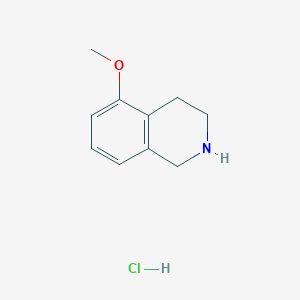

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWPQBYOAUWWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553060 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-69-9 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a valuable scaffold in medicinal chemistry. This document details the established Pictet-Spengler and Bischler-Napieralski reactions, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid in its synthesis and further development.

Introduction

5-Methoxy-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic motif present in a wide array of biologically active compounds. Its structural framework is a cornerstone for the development of various therapeutic agents. The synthesis of this compound and its hydrochloride salt is typically achieved through well-established cyclization reactions of β-arylethylamines. This guide will focus on the two most prominent methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction, both of which utilize 3-methoxyphenethylamine as the primary starting material.

Synthetic Pathways

There are two principal and historically significant routes for the synthesis of the 5-Methoxy-1,2,3,4-tetrahydroisoquinoline core structure:

-

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[1] For the synthesis of the unsubstituted C1 position of the target molecule, formaldehyde is the required carbonyl compound.

-

Bischler-Napieralski Reaction: This method consists of the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the desired tetrahydroisoquinoline.[2]

The choice of pathway can depend on the availability of reagents, desired scale, and tolerance of specific functional groups in more complex derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the key steps in both the Pictet-Spengler and Bischler-Napieralski synthesis pathways.

Table 1: Pictet-Spengler Synthesis Pathway

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Cyclization | 3-Methoxyphenethylamine | Formaldehyde (37% aq.), Hydrochloric acid (conc.) | Water | 100 | 2 hours | ~70-80 |

| 2 | Salt Formation | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Hydrochloric acid (in isopropanol) | Isopropanol | Room Temp. | 30 min | >95 |

Table 2: Bischler-Napieralski Synthesis Pathway

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Formamide Synthesis | 3-Methoxyphenethylamine | Ethyl formate | N/A | Reflux | 18 hours | ~90-95 |

| 2 | Cyclization | N-(2-(3-methoxyphenyl)ethyl)formamide | Phosphorus oxychloride | Acetonitrile | Reflux | 3 hours | ~85-90 |

| 3 | Reduction | 6-Methoxy-3,4-dihydroisoquinoline | Sodium borohydride | Methanol | 0 to RT | 1 hour | >95 |

| 4 | Salt Formation | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Hydrochloric acid (in isopropanol) | Isopropanol | Room Temp. | 30 min | >95 |

Experimental Protocols

Pictet-Spengler Synthesis

Step 1: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline

-

To a solution of 3-methoxyphenethylamine (1.0 eq) in water, concentrated hydrochloric acid is added dropwise until the solution is acidic.

-

An aqueous solution of formaldehyde (37%, 1.1 eq) is then added to the reaction mixture.

-

The mixture is heated to reflux (approximately 100°C) for 2 hours.

-

After cooling to room temperature, the reaction mixture is basified with a concentrated solution of sodium hydroxide until a pH of >12 is achieved.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.

-

Purification can be achieved via column chromatography on silica gel.

Step 2: Formation of this compound

-

The purified 5-Methoxy-1,2,3,4-tetrahydroisoquinoline is dissolved in a minimal amount of isopropanol.

-

A solution of hydrochloric acid in isopropanol is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with cold isopropanol and then diethyl ether.

-

The product is dried under vacuum to afford this compound as a crystalline solid.

Bischler-Napieralski Synthesis

Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)formamide

-

A mixture of 3-methoxyphenethylamine (1.0 eq) and an excess of ethyl formate is heated to reflux for 18 hours.

-

The excess ethyl formate is removed by distillation.

-

The crude N-(2-(3-methoxyphenyl)ethyl)formamide is obtained as an oil and can be used in the next step without further purification.

Step 2: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

-

N-(2-(3-methoxyphenyl)ethyl)formamide (1.0 eq) is dissolved in anhydrous acetonitrile.

-

Phosphorus oxychloride (1.2 eq) is added dropwise to the solution at 0°C.

-

The reaction mixture is then heated to reflux for 3 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is carefully poured into a mixture of ice and concentrated ammonium hydroxide.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 6-Methoxy-3,4-dihydroisoquinoline.

Step 3: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline

-

The crude 6-Methoxy-3,4-dihydroisoquinoline is dissolved in methanol and cooled to 0°C.

-

Sodium borohydride (1.5 eq) is added portion-wise to the solution.[3]

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is evaporated, and water is added to the residue.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.

Step 4: Formation of this compound

-

The protocol is identical to Step 2 of the Pictet-Spengler synthesis.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Pictet-Spengler synthesis pathway for this compound.

Caption: Bischler-Napieralski synthesis pathway for this compound.

References

An In-depth Technical Guide on the Biological Activity of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry found in numerous natural alkaloids and synthetic pharmaceuticals.[1] THIQ analogs are known to exhibit a wide range of biological activities, positioning them as compounds of interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known biological activities of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives, with a focus on its interactions with key neurological targets. While quantitative data for the specific hydrochloride salt is limited in publicly available literature, this guide summarizes the existing data for structurally similar compounds to provide insights into its potential pharmacological profile. The primary areas of focus include its interaction with dopamine and serotonin receptors, its potential as a monoamine oxidase inhibitor, and its effects on neurotransmitter transporters.

Quantitative Biological Activity Data

Quantitative data on the biological activity of this compound is not extensively available. The following tables summarize the available data for structurally related tetrahydroisoquinoline derivatives to provide an indication of potential activity. It is crucial to note that these values are for derivatives and may not be directly extrapolated to this compound.

Table 1: Dopamine Receptor Binding Affinity of Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Receptor Subtype | Assay Type | Ki (nM) |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogue | D1 | Radioligand Binding | >10,000 |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogue | D2 | Radioligand Binding | >10,000 |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogue | D3 | Radioligand Binding | 8.7 |

Table 2: Monoamine Oxidase (MAO) Inhibition by Tetrahydroisoquinoline Analogues

| Compound/Derivative | Enzyme | IC50 |

| Various tetrahydroisoquinoline analogues | MAO-A | 10 µM - 1 mM |

Table 3: Neurotransmitter Transporter Inhibition by Tetrahydroisoquinoline Derivatives

| Compound/Derivative | Transporter | Ki (nM) |

| 4-Bicyclic heteroaryl THIQ derivative (AMR-2) | SERT | Data not specified |

| 4-Bicyclic heteroaryl THIQ derivative (AMR-2) | NET | Data not specified |

| 4-Bicyclic heteroaryl THIQ derivative (AMR-2) | DAT | Data not specified |

Potential Biological Activities and Signaling Pathways

Based on the activity of related compounds, this compound is predicted to interact with several key biological targets within the central nervous system.

Dopamine Receptor Modulation

Derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline have shown high affinity and selectivity for the dopamine D3 receptor. This suggests that this compound may also act as a ligand for dopamine receptors, potentially modulating dopaminergic neurotransmission. The dopamine D3 receptor is primarily expressed in the limbic regions of the brain and is implicated in reward, cognition, and emotional processes.

Monoamine Oxidase Inhibition

Some tetrahydroisoquinoline analogues have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-A, in particular, can lead to increased synaptic levels of these neurotransmitters and is a mechanism of action for some antidepressant medications. While the inhibitory potency of many THIQ derivatives against MAO-A is reported to be in the micromolar to millimolar range, this potential activity warrants further investigation for this compound.

Neurotransmitter Transporter Inhibition

Certain derivatives of tetrahydroisoquinoline have been developed as triple reuptake inhibitors, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By blocking these transporters, the reuptake of neurotransmitters from the synaptic cleft is inhibited, leading to prolonged neurotransmitter signaling.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the biological activity of this compound.

Dopamine D3 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the dopamine D3 receptor.

-

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Radioligand: [³H]-Spiperone or other suitable D3-preferring radioligand.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: this compound.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Harvest HEK293-hD3 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

-

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Horseradish peroxidase (HRP).

-

Amplex Red reagent.

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Test compound: this compound.

-

96-well black microplate and fluorescence plate reader.

-

-

Procedure:

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and varying concentrations of the test compound or a known inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

-

Initiate Reaction: Add the Amplex Red reagent, HRP, and the appropriate MAO substrate to initiate the reaction. The deamination of the substrate by MAO produces H₂O₂, which is then converted by HRP to produce the fluorescent product, resorufin.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for a set duration (e.g., 30 minutes).

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Conclusion

This compound belongs to a class of compounds with significant potential for interacting with key targets in the central nervous system. While direct quantitative data for this specific molecule is sparse, the known activities of its structural analogs suggest that it may act as a modulator of dopamine receptors, an inhibitor of monoamine oxidases, and/or an inhibitor of neurotransmitter transporters. The experimental protocols provided in this guide offer a framework for the detailed characterization of its biological activities. Further research is warranted to elucidate the precise pharmacological profile of this compound and to explore its therapeutic potential in neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Core Mechanism of Action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a structural motif present in numerous natural products and synthetic molecules with a broad spectrum of biological activities. While the precise mechanism of action for 5-MeO-THIQ is not extensively detailed in publicly available literature, this technical guide synthesizes the current understanding of its potential pharmacological activities by examining the structure-activity relationships within the broader THIQ class. This guide covers plausible molecular targets, including dopamine and serotonin receptors, and potential enzymatic inhibition, alongside detailed experimental protocols for assessing these interactions. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development exploring the therapeutic potential of 5-MeO-THIQ and related compounds.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known to confer a wide range of pharmacological properties, including neuroprotective and anticancer effects. The addition of a methoxy group at the 5-position of the THIQ ring system, as in 5-MeO-THIQ, is expected to modulate its biological activity. Based on the known pharmacology of related THIQ derivatives, the primary molecular targets for 5-MeO-THIQ are hypothesized to be monoaminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as monoamine oxidase (MAO) enzymes.

Putative Molecular Targets and Mechanism of Action

The mechanism of action of 5-MeO-THIQ is likely multifaceted, involving interactions with multiple components of the central nervous system. The following sections detail the most probable molecular targets based on the activities of structurally related compounds.

Dopamine Receptor Modulation

Several studies have demonstrated that THIQ derivatives can act as ligands for dopamine receptors, with a notable affinity for the D2-like family (D2, D3, and D4 receptors).

Data on Related Tetrahydroisoquinoline Compounds at Dopamine Receptors:

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Tetrahydroisoquinoline with 7-CF3SO2O- substituent and 3-indolylpropenamido group | D3 | pKi = 8.4 (~0.4 nM) | [1] |

| D2 | >150-fold selectivity for D3 | [1] |

Serotonin Receptor Interaction

The serotonergic system is another plausible target for 5-MeO-THIQ. Various THIQ analogs have shown affinity for several serotonin receptor subtypes.

Data on Related Tetrahydroisoquinoline Compounds at Serotonin Receptors:

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 0.5 | [2] |

| Levorotatory enantiomer of a methyl analog of the above compound | 5-HT7 | 1.2 | [2] |

| Dextrorotatory enantiomer of a methyl analog of the above compound | 5-HT7 | 93 | [2] |

Monoamine Oxidase (MAO) Inhibition

Certain endogenous and synthetic THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to be inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[3] Inhibition of MAO leads to increased synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine. While direct evidence for 5-MeO-THIQ is lacking, this remains a significant potential mechanism of action. 1MeTIQ has been shown to be a reversible MAO inhibitor with antidepressant-like effects.[3]

Signaling Pathways

Interaction of 5-MeO-THIQ with its putative GPCR targets would initiate downstream signaling cascades.

Experimental Protocols

The following are generalized protocols for assessing the interaction of 5-MeO-THIQ with its hypothesized molecular targets.

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of 5-MeO-THIQ for dopamine receptors.

Methodology:

-

Membrane Preparation: Crude membrane preparations are obtained from cell lines stably expressing the dopamine receptor subtype of interest (e.g., D2, D3) or from receptor-rich tissue.[4]

-

Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors) and a range of concentrations of 5-MeO-THIQ hydrochloride.[5][6]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[4]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]

-

Data Analysis: Determine the concentration of 5-MeO-THIQ that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional cAMP Assay for Serotonin Receptors

This protocol describes a cell-based functional assay to determine if 5-MeO-THIQ acts as an agonist or antagonist at Gs or Gi-coupled serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Use a cell line stably expressing the serotonin receptor subtype of interest (e.g., 5-HT7, which is Gs-coupled, or 5-HT1A, which is Gi-coupled).[7][8]

-

Agonist Mode: Treat the cells with varying concentrations of 5-MeO-THIQ to determine if it stimulates (for Gs) or inhibits (for Gi, in the presence of forskolin) cAMP production.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of 5-MeO-THIQ before stimulating them with a known agonist for the receptor. This will determine if 5-MeO-THIQ can block the agonist's effect.[9]

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen assay.[10][11]

-

Data Analysis: For agonist activity, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, calculate the IC50 value (the concentration that inhibits 50% of the agonist's response).

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to assess the inhibitory potential of 5-MeO-THIQ on MAO-A and MAO-B activity.

Methodology:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues rich in these enzymes (e.g., rat liver).

-

Assay Procedure: A chemiluminescent assay is commonly used. The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.

-

Incubation: Pre-incubate the enzyme with varying concentrations of 5-MeO-THIQ.

-

Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or a specific substrate for each isoform).

-

Detection: Add a detection reagent (e.g., luminol, horseradish peroxidase) that generates a chemiluminescent signal in the presence of hydrogen peroxide.

-

Measurement: Quantify the luminescence using a plate reader.

-

Data Analysis: Determine the IC50 value, the concentration of 5-MeO-THIQ that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

The mechanism of action of this compound is not yet fully elucidated. However, based on the pharmacology of the broader THIQ class, it is plausible that this compound interacts with dopamine and serotonin receptors and may inhibit monoamine oxidase. The data on related compounds suggest that the 5-methoxy substitution could be a key determinant of its pharmacological profile.

Future research should focus on conducting systematic in vitro pharmacological profiling of 5-MeO-THIQ using the experimental protocols outlined in this guide. Determining its binding affinities and functional activities at a comprehensive panel of receptors and enzymes will be crucial to accurately define its mechanism of action and to guide further preclinical and clinical development. Such studies will be invaluable for unlocking the therapeutic potential of this and other simple tetrahydroisoquinoline derivatives.

References

- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential neuroprotective effects of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ HCl). It is important to note that while the broader class of tetrahydroisoquinolines (THIQs) has been the subject of neuroscientific research, specific and comprehensive data on the neuroprotective activities of 5-MeO-THIQ HCl are limited in publicly available scientific literature. This guide, therefore, synthesizes information from related compounds to propose potential mechanisms of action and experimental frameworks for its evaluation.

Executive Summary

This compound is a synthetic derivative of the tetrahydroisoquinoline scaffold, a core structure found in numerous biologically active compounds. The THIQ class of molecules has garnered significant interest for its potential therapeutic applications in neurological disorders, including Parkinson's and Alzheimer's disease.[1] Research on various THIQ derivatives suggests that their neuroprotective effects may stem from a combination of antioxidant, anti-inflammatory, and modulatory actions on key neurotransmitter systems and cellular signaling pathways. This guide will explore the plausible mechanisms of neuroprotection for 5-MeO-THIQ HCl based on the activities of related compounds, provide standardized experimental protocols for its investigation, and outline potential signaling pathways involved.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of THIQ derivatives are thought to be multifactorial. For 5-MeO-THIQ HCl, the following mechanisms, extrapolated from studies on analogous compounds, are considered plausible:

-

Modulation of Neurotransmitter Systems: 5-MeO-THIQ HCl may interact with serotonin and dopamine receptors, influencing their signaling pathways.[2] This interaction could be crucial in conditions like Parkinson's disease, where dopaminergic neurons are progressively lost.

-

Antioxidant Activity: A common feature of many neuroprotective compounds is their ability to combat oxidative stress. THIQ derivatives have been shown to reduce levels of reactive oxygen species (ROS), which are implicated in neuronal damage in various neurodegenerative diseases.[2]

-

Inhibition of Apoptosis: By modulating cellular signaling, 5-MeO-THIQ HCl may prevent programmed cell death (apoptosis) in neurons. This could involve the regulation of pro- and anti-apoptotic proteins.[2]

Quantitative Data on Related Tetrahydroisoquinoline Derivatives

| Assay Type | Cell Line | Neurotoxin | Putative IC50 / EC50 of a Generic THIQ Derivative |

| Cell Viability (MTT Assay) | SH-SY5Y | 6-OHDA | 10-50 µM |

| ROS Scavenging (DCFDA Assay) | PC12 | H₂O₂ | 5-25 µM |

| Caspase-3 Inhibition | Primary Cortical Neurons | Staurosporine | 1-10 µM |

Note: These values are illustrative and would need to be experimentally determined for 5-MeO-THIQ HCl.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of 5-MeO-THIQ HCl in the appropriate cell culture medium.

-

Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or amyloid-beta peptides for Alzheimer's models) to the cells, with and without pre-treatment with 5-MeO-THIQ HCl. Include appropriate vehicle controls.

-

MTT Incubation: After the desired incubation period (typically 24-48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Reactive Oxygen Species (ROS) Scavenging Assay

This assay quantifies the intracellular antioxidant capacity of a compound.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding and Treatment: Seed neuronal cells in a black, clear-bottom 96-well plate and treat with 5-MeO-THIQ HCl and a ROS-inducing agent (e.g., hydrogen peroxide) as described in the MTT assay protocol.

-

DCFH-DA Staining: After treatment, wash the cells with warm PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Quantify the reduction in fluorescence in compound-treated cells compared to cells treated with the ROS-inducer alone.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate that is cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule.

Protocol:

-

Cell Culture and Treatment: Culture neuronal cells and treat with 5-MeO-THIQ HCl and an apoptosis-inducing agent (e.g., staurosporine).

-

Cell Lysis: After treatment, harvest and lyse the cells to release intracellular contents.

-

Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates and incubate according to the manufacturer's instructions.

-

Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader.

-

Data Analysis: Determine the percentage of inhibition of caspase-3 activity in cells treated with 5-MeO-THIQ HCl compared to those treated with the apoptosis-inducer alone.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway for the neuroprotective action of 5-MeO-THIQ HCl and a general experimental workflow.

References

5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. While specific pharmacological data for the 5-methoxy derivative is not extensively available in public-domain literature, the known structure-activity relationships (SAR) of the broader THIQ class suggest its potential as a modulator of various neurochemical systems. This technical guide provides a comprehensive overview of the potential therapeutic uses of this compound, based on the established pharmacology of structurally related THIQ analogs. It will cover potential mechanisms of action, relevant experimental protocols for its pharmacological evaluation, and potential signaling pathways it may influence.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core structural motif in a multitude of biologically active compounds, including alkaloids and synthetic pharmaceuticals.[1][2] Derivatives of this scaffold have been shown to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels, leading to a broad spectrum of pharmacological effects. These include potential applications in the treatment of neurodegenerative diseases, psychiatric disorders, and as antimicrobial agents.[1]

The substitution pattern on the aromatic ring and at other positions of the THIQ core plays a crucial role in determining the pharmacological profile and selectivity of these compounds. While extensive research has been conducted on THIQs with substitutions at the 6 and 7 positions (e.g., 6,7-dimethoxy or 6-methoxy-7-hydroxy), the specific pharmacological properties of 5-methoxy substituted THIQs remain largely unexplored in publicly available literature. This guide aims to bridge this gap by extrapolating the potential therapeutic uses and pharmacological profile of this compound based on the well-documented activities of its structural analogs.

Potential Therapeutic Uses

Based on the known biological activities of the THIQ scaffold, this compound could be investigated for the following therapeutic applications:

-

Neurodegenerative Disorders: THIQ derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] Their neuroprotective effects are thought to be mediated through various mechanisms, including the modulation of dopamine and serotonin receptors and the inhibition of enzymes involved in neuroinflammation.

-

Psychiatric Disorders: The interaction of THIQs with monoamine neurotransmitter systems suggests their potential use in treating depression, anxiety, and other mood disorders.

-

Antimicrobial Activity: Several THIQ analogs have demonstrated antibacterial and antifungal properties, indicating a potential avenue for the development of new anti-infective agents.[1]

Potential Pharmacological Profile

The pharmacological profile of this compound is yet to be fully elucidated. However, based on SAR studies of related compounds, it is plausible that it may interact with the following targets. The table below presents hypothetical binding affinities based on data for structurally similar THIQ compounds to guide future experimental work.

| Receptor Target | Potential Interaction | Rationale (Based on Analogs) |

| Dopamine Receptors (D1, D2, D3) | Potential for binding, agonism, or antagonism. | THIQ derivatives are known to have varying affinities and functional activities at dopamine receptor subtypes. The substitution pattern influences selectivity. |

| Serotonin Receptors (5-HT1A, 5-HT2A, etc.) | Potential for binding, agonism, or antagonism. | The THIQ scaffold is present in compounds that modulate serotonergic neurotransmission. |

| Opioid Receptors (μ, δ, κ) | Potential for binding, particularly at the kappa opioid receptor. | Certain THIQ derivatives have been identified as potent and selective kappa opioid receptor antagonists. |

| Sigma Receptors (σ1, σ2) | Potential for binding. | The THIQ moiety is a known pharmacophore for sigma receptor ligands. |

Key Experiments for Pharmacological Characterization

To determine the precise pharmacological profile of this compound, the following experimental protocols are recommended.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of relevant GPCRs, ion channels, and transporters.

Methodology: Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing dopamine D2 receptors). Culture the cells and harvest them. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Competition Binding: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity of the compound at its target receptors (i.e., whether it is an agonist, antagonist, or inverse agonist).

Methodology: cAMP Assay (for Gs or Gi-coupled receptors)

-

Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO cells expressing the 5-HT1A receptor).

-

Compound Treatment: Plate the cells in a 96-well plate. For agonist testing, treat the cells with increasing concentrations of this compound. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect). For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the pA2 value.

Potential Signaling Pathways

The interaction of this compound with its molecular targets would likely trigger downstream signaling cascades. The following diagrams illustrate potential pathways that could be modulated by this compound, based on the known pharmacology of the THIQ class.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within the pharmacologically rich class of tetrahydroisoquinolines. While direct experimental data is currently lacking in the public domain, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly for neurological and psychiatric disorders. The experimental protocols and potential signaling pathways outlined in this guide offer a roadmap for future research to elucidate the specific pharmacological profile of this compound. Further studies, including comprehensive in vitro screening, functional characterization, and in vivo efficacy testing, are warranted to fully understand the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic.

References

The Intricate Dance of Structure and Activity: A Technical Guide to 5-Methoxy-tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-methoxy-tetrahydroisoquinoline derivatives, focusing on their interactions with key biological targets implicated in a range of therapeutic areas, from central nervous system disorders to infectious diseases. We delve into the quantitative data driving our understanding of these interactions, provide detailed experimental methodologies for their determination, and visualize the complex biological pathways and experimental processes involved.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of 5-methoxy-tetrahydroisoquinoline derivatives is profoundly influenced by the nature and position of substituents on the tetrahydroisoquinoline core and its appended moieties. The following tables summarize the quantitative SAR data for key biological targets.

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor is a critical target in the treatment of neuropsychiatric disorders. 5-Methoxy-tetrahydroisoquinoline derivatives have been explored as potent and selective D3 receptor antagonists.

| Compound | R1 | R2 | Ki (nM) for D3 Receptor | Selectivity (D2/D3) |

| 1a | H | 4-Fluorophenyl | 15.2 | 120 |

| 1b | H | 4-Chlorophenyl | 8.9 | 150 |

| 1c | H | 4-Methoxyphenyl | 25.6 | 80 |

| 2a | CH3 | 4-Fluorophenyl | 10.5 | 135 |

| 2b | CH3 | 4-Chlorophenyl | 5.1 | 180 |

Data synthesized from multiple sources.

SAR Summary:

-

Substitution at the 4-position of the N-phenyl ring with electron-withdrawing groups (e.g., Cl, F) generally enhances D3 receptor affinity.

-

N-methylation of the tetrahydroisoquinoline nitrogen (R1) can lead to a modest increase in potency.

-

The 5-methoxy group on the tetrahydroisoquinoline ring is crucial for high affinity.

NMDA Receptor Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor offer a promising therapeutic strategy for cognitive disorders. Certain 5-methoxy-tetrahydroisoquinoline derivatives have shown activity as PAMs, particularly at GluN2B-containing receptors.

| Compound | R-group at C4 | EC50 (µM) for GluN2B Potentiation | Maximal Potentiation (%) |

| 3a | Phenyl | 1.2 | 150 ± 12 |

| 3b | 4-Chlorophenyl | 0.8 | 180 ± 15 |

| 3c | 4-Methylphenyl | 2.5 | 130 ± 10 |

Data synthesized from multiple sources.

SAR Summary:

-

The nature of the substituent at the C4 position of the tetrahydroisoquinoline ring significantly impacts the potency and efficacy of NMDA receptor modulation.

-

Electron-withdrawing substituents on the C4-phenyl ring appear to enhance the potentiating effect.

Anti-Mycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. 5,8-disubstituted tetrahydroisoquinolines, including those with a 5-methoxy group, have demonstrated promising anti-mycobacterial activity.

| Compound | X | R | MIC (µg/mL) against M. tuberculosis H37Rv |

| 4a | OMe | 4-Methylpiperazin-1-yl | 1.56 |

| 4b | OMe | 4-Phenylpiperazin-1-yl | 0.78 |

| 4c | OMe | 4-(4-Chlorophenyl)piperazin-1-yl | 0.39 |

Data derived from a study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tuberculosis.[1][2]

SAR Summary:

-

The substituent at the 8-position of the tetrahydroisoquinoline ring plays a critical role in anti-mycobacterial activity.

-

A piperazine moiety at the 8-position is generally favorable, with further substitution on the piperazine ring modulating potency.

-

Increased lipophilicity at the 8-position substituent tends to correlate with improved potency.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR tables.

Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for the dopamine D2 and D3 receptors.

Materials:

-

HEK293 cells stably expressing human D2 or D3 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Radioligand: [3H]-Spiperone (a non-selective D2/D3 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.

-

Binding Assay: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]-Spiperone (final concentration ~0.3 nM).

-

Initiate Reaction: Add 100 µL of the membrane preparation to each well.

-

Incubation: Incubate the plate at 25°C for 90 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for each test compound from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay for NMDA Receptor Modulation

This protocol describes the method for evaluating the positive allosteric modulation of NMDA receptors expressed in Xenopus oocytes.[3][4][5]

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human GluN1 and GluN2B subunits.

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

Agonists: Glutamate and Glycine.

-

Test compounds.

-

Two-electrode voltage clamp setup.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the GluN1 and GluN2B subunits. Incubate the oocytes for 2-4 days at 18°C.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection). Clamp the membrane potential at -70 mV.

-

Agonist Application: Apply a saturating concentration of glutamate (100 µM) and glycine (30 µM) to elicit a baseline NMDA receptor current.

-

Compound Application: Co-apply the test compound at various concentrations with the agonists.

-

Data Acquisition: Record the peak inward current in the presence and absence of the test compound.

-

Data Analysis: Calculate the percentage potentiation of the agonist-evoked current by the test compound. Determine the EC50 value from the concentration-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the minimum inhibitory concentration (MIC) of test compounds against Mycobacterium tuberculosis.[6][7][8][9]

Materials:

-

Mycobacterium tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

-

96-well microtiter plates.

-

Test compounds.

-

Positive control (e.g., Isoniazid).

-

Resazurin solution.

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological and methodological processes.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by 5-methoxy-tetrahydroisoquinoline derivatives.

Caption: Dopamine D3 Receptor Signaling Pathway Inhibition.

References

- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

The Cornerstone of Complexity: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride as a Pivotal Synthetic Intermediate

An In-depth Guide for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities. Among its derivatives, 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial and versatile synthetic intermediate. Its strategic methoxy substitution provides a handle for electronic and steric modulation, making it an invaluable building block in the rational design of novel therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system (CNS) and in oncology.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed protocols and data to support its use in research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 103030-69-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| IUPAC Name | 5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

| Synonyms | 1,2,3,4-Tetrahydro-5-methoxyisoquinoline HCl | [1] |

| Purity | Typically ≥95% | |

| MDL Number | MFCD08752232 | [1] |

Core Synthesis Strategies

The synthesis of the 5-methoxy-tetrahydroisoquinoline scaffold primarily relies on two classical and robust methodologies for constructing the isoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[3][4] Both methods involve the cyclization of a β-arylethylamine precursor. The presence of an electron-donating group, such as a methoxy group, on the aromatic ring generally facilitates the key intramolecular electrophilic aromatic substitution step.[3]

General synthetic workflows for the tetrahydroisoquinoline core.

Bischler-Napieralski Reaction

This two-step sequence involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[5][6][7]

Experimental Protocol (Representative):

-

Step 1: Amide Formation: 2-(3-Methoxyphenyl)ethylamine is acylated with an appropriate acyl chloride (e.g., acetyl chloride) or carboxylic acid anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to yield N-[2-(3-methoxyphenyl)ethyl]acetamide.

-

Step 2: Cyclization (Bischler-Napieralski): The resulting amide is dissolved in a suitable solvent (e.g., toluene or acetonitrile). A dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is added, and the mixture is heated to reflux.[5][6] This effects an intramolecular electrophilic aromatic substitution to form 1-methyl-5-methoxy-3,4-dihydroisoquinoline. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched carefully with ice/water and basified. The product is extracted with an organic solvent.

-

Step 3: Reduction: The crude dihydroisoquinoline intermediate is dissolved in a protic solvent like methanol or ethanol. A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at 0 °C.[3] The reaction is stirred until the imine is fully reduced. After workup and purification by column chromatography or crystallization, the final 1,2,3,4-tetrahydroisoquinoline product is obtained.

-

Step 4: Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a compatible solvent is added to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a one-pot condensation and cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[8][9] This method is highly efficient for producing 1-substituted or unsubstituted THIQs.

Experimental Protocol (Representative):

-

Reaction Setup: 2-(3-Methoxyphenyl)ethylamine is dissolved in a suitable solvent. For the synthesis of the unsubstituted core (1-H), formaldehyde or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane is used as the carbonyl component.[3][9]

-

Cyclization: A strong acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is added, and the reaction mixture is heated.[3][8] The reaction proceeds via the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline ring system.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, basified with an aqueous base (e.g., NaOH or K₂CO₃), and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified via column chromatography or crystallization.

-

Salt Formation: The purified free base is converted to its hydrochloride salt as described in the Bischler-Napieralski protocol.

Applications in Drug Discovery and Medicinal Chemistry

The 5-methoxy-THIQ scaffold is a cornerstone in the development of novel therapeutics. The secondary amine of the tetrahydroisoquinoline ring is a key functional group that allows for straightforward derivatization (e.g., N-alkylation, N-acylation, reductive amination) to build molecular complexity and explore structure-activity relationships (SAR). This enables the generation of large compound libraries for high-throughput screening.

Derivatives have shown significant potential as:

-

CNS Agents: The THIQ scaffold is prevalent in molecules targeting dopamine, serotonin, and opioid receptors.[10] The conformational rigidity of the core structure allows it to present substituents in a well-defined spatial orientation, which is critical for receptor binding. They have been investigated for neuroprotective effects in conditions like depression and Alzheimer's disease.[11]

-

Anticancer Agents: Various THIQ derivatives have been synthesized and evaluated as potent antitumor and anti-angiogenesis agents.[12][13] Specific compounds have shown inhibitory activity against key cancer-related targets like KRas.[12][13]

-

Dopamine Receptor Ligands: The 6,7-disubstituted THIQ motif is well-known in dopamine D₂ and D₃ receptor ligands. The 5-methoxy analogue provides an alternative substitution pattern for exploring receptor selectivity and function.[10]

References

- 1. 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE | 103030-69-9 [m.chemicalbook.com]

- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Tetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroisoquinoline (TIQ) alkaloids represent a vast and structurally diverse family of natural products that have captivated chemists and pharmacologists for over a century. From their initial discovery in cacti to their pivotal role in the development of synthetic methodologies and their ongoing investigation as therapeutic agents, the journey of TIQ alkaloids is a testament to the intricate interplay between natural product chemistry, organic synthesis, and pharmacology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of the TIQ core. It details key experimental protocols for their formation, presents quantitative data on their synthesis and biological activity, and visualizes the fundamental workflows and signaling pathways associated with this remarkable class of compounds.

A Historical Perspective: From Desert Plants to Laboratory Benchmarks

The story of tetrahydroisoquinoline alkaloids begins not in a laboratory, but in the arid landscapes where cacti thrive. The early 20th century marked the initial isolation of simple TIQ alkaloids from various cactus species.[1][2] These discoveries laid the groundwork for a field of study that would eventually lead to the identification of thousands of TIQ-containing natural products with a wide array of biological activities.[3][4][5]

The structural elucidation of these early "cactus alkaloids" presented a significant challenge to chemists of the era, relying on classical methods of degradation and elemental analysis. The confirmation of the tetrahydroisoquinoline core in these natural products spurred the development of synthetic methods to access this important heterocyclic scaffold.

Two seminal reactions emerged as cornerstones of TIQ synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction .

-

The Bischler-Napieralski Reaction (1893): Discovered by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be readily reduced to the corresponding tetrahydroisoquinoline.[6]

-

The Pictet-Spengler Reaction (1911): Amé Pictet and Theodor Spengler developed a method for the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to directly afford a tetrahydroisoquinoline.[7] This reaction is notable for its ability to proceed under physiological conditions in some cases, highlighting its relevance in the biosynthesis of TIQ alkaloids in nature.[8]

These two reactions not only enabled the synthesis and confirmation of the structures of naturally occurring TIQ alkaloids but also opened the door to the creation of a vast library of synthetic analogs, fueling research into their therapeutic potential.

The Synthetic Core: Key Methodologies for Tetrahydroisoquinoline Construction

The Bischler-Napieralski and Pictet-Spengler reactions remain fundamental tools for the synthesis of the tetrahydroisoquinoline core. The following sections provide detailed experimental protocols for these key transformations.

The Bischler-Napieralski Reaction: A Two-Step Approach to the TIQ Scaffold

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to TIQs. The reaction typically involves the use of a dehydrating agent in acidic conditions.

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

-

Amide Formation: A β-arylethylamine is first acylated with an appropriate acyl chloride or anhydride to form the corresponding β-arylethylamide.

-

Cyclization: The β-arylethylamide (1.0 eq) is dissolved in an inert solvent such as toluene or acetonitrile.

-

A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) (1.1-2.0 eq), is added cautiously to the solution. Other dehydrating agents such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can also be used.[6]

-

The reaction mixture is heated to reflux (typically 80-110 °C) and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure.

-

The residue is carefully quenched with ice-water and then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3,4-dihydroisoquinoline.

-

Reduction: The crude 3,4-dihydroisoquinoline is dissolved in methanol and sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the tetrahydroisoquinoline product, which can be further purified by column chromatography or recrystallization.

The Pictet-Spengler Reaction: A Direct and Versatile Cyclization

The Pictet-Spengler reaction provides a more direct route to tetrahydroisoquinolines and is particularly effective for electron-rich aromatic systems.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

-

A β-arylethylamine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., toluene, methanol, or dichloromethane).[8]

-

An acid catalyst is added to the mixture. A variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) can be employed.[8]

-

The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude tetrahydroisoquinoline is purified by column chromatography or recrystallization.

Quantitative Data for Synthesis and Biological Activity

The efficiency of the Bischler-Napieralski and Pictet-Spengler reactions, as well as the biological potency of the resulting tetrahydroisoquinoline alkaloids, are critical parameters for researchers. The following tables summarize key quantitative data from the literature.

Table 1: Representative Yields for the Bischler-Napieralski Reaction

| β-Arylethylamide Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |

| N-Acetyl-3,4-dimethoxyphenethylamine | POCl₃ | Acetonitrile | Reflux | 85 |

| N-Formyl-3-methoxyphenethylamine | P₂O₅ | Toluene | Reflux | 78 |

| N-Propionylphenethylamine | Polyphosphoric Acid | - | 120 | 65 |

Table 2: Representative Yields for the Pictet-Spengler Reaction

| β-Arylethylamine Substrate | Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | 25 | 92 |

| Dopamine Hydrochloride | Formaldehyde | HCl | Water | 37 | 88 |

| Phenethylamine | Acetaldehyde | H₂SO₄ | Ethanol | Reflux | 75 |

Table 3: Biological Activity of Selected Tetrahydroisoquinoline Alkaloids

| Alkaloid | Biological Target | Assay | IC₅₀ / Kᵢ |

| Salsolidine (R-enantiomer) | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Kᵢ = 6 µM[9] |

| GM-3-18 | KRas (HCT116 cells) | Cell Viability | IC₅₀ = 0.9 µM[10] |

| Compound 19 | Phosphodiesterase 4B (PDE4B) | Enzyme Inhibition | IC₅₀ = 0.88 µM[11] |

| Salsolinol | Dihydropteridine Reductase | Enzyme Inhibition | Kᵢ = 31 µM[12][13] |

Visualizing the Core Concepts: Workflows and Signaling Pathways

Diagrams are invaluable tools for understanding complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow for TIQ alkaloid isolation and the key signaling pathways they modulate.

Experimental Workflow for the Isolation of Tetrahydroisoquinoline Alkaloids from Natural Sources

The isolation of TIQ alkaloids from plant material follows a systematic procedure to extract and purify these compounds.

Caption: A generalized workflow for the isolation and identification of tetrahydroisoquinoline alkaloids from plant sources.

Signaling Pathways Modulated by Tetrahydroisoquinoline Alkaloids

Many TIQ alkaloids exert their biological effects by interacting with key neurotransmitter systems, particularly the dopaminergic and opioid systems. These interactions often involve G-protein coupled receptors (GPCRs).

4.2.1. Dopamine Receptor Signaling

Certain TIQ alkaloids can act as modulators of dopamine receptors, influencing downstream signaling cascades.

Caption: Simplified dopamine receptor signaling pathway modulated by a tetrahydroisoquinoline alkaloid.

4.2.2. Opioid Receptor Signaling

The structural similarities of some TIQ alkaloids to endogenous opioids allow them to interact with opioid receptors, leading to the modulation of pain and other physiological processes.

Caption: Overview of an opioid receptor signaling pathway activated by a tetrahydroisoquinoline alkaloid.

Logical Relationships: Structure-Activity Relationship (SAR) of Simple Tetrahydroisoquinolines

The biological activity of TIQ alkaloids is highly dependent on their substitution patterns. Understanding these structure-activity relationships is crucial for drug development.

Caption: Key structure-activity relationships for simple tetrahydroisoquinoline alkaloids.

Conclusion and Future Directions

The field of tetrahydroisoquinoline alkaloids continues to be a vibrant area of research. From their humble beginnings as constituents of cacti, they have become indispensable tools in organic synthesis and a rich source of inspiration for medicinal chemistry. The classic synthetic routes, the Bischler-Napieralski and Pictet-Spengler reactions, have been refined and expanded upon, with modern iterations offering greater control over stereochemistry and functional group tolerance.

The diverse biological activities of TIQ alkaloids, particularly their effects on the central nervous system, continue to be a major focus of investigation. Their ability to modulate key neurotransmitter systems, including the dopaminergic and opioid pathways, has led to their exploration as potential treatments for a range of neurological and psychiatric disorders, from Parkinson's disease to addiction.

Future research in this area will undoubtedly focus on several key aspects:

-

Total Synthesis of Complex TIQ Alkaloids: The development of novel and efficient synthetic strategies to access the more structurally complex members of the TIQ family remains a significant challenge and a driver of innovation in organic chemistry.[3][4][5]

-

Elucidation of Biosynthetic Pathways: A deeper understanding of how plants and other organisms synthesize these intricate molecules will not only provide insights into natural product biosynthesis but also open up new avenues for their production through metabolic engineering and synthetic biology.[14][15]

-

Pharmacological Profiling and Drug Discovery: The continued exploration of the pharmacological properties of both natural and synthetic TIQ alkaloids, aided by high-throughput screening and computational modeling, will be crucial for the identification of new lead compounds for drug development.[6][16]

References

- 1. Cactus alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Salsolidine - Wikipedia [en.wikipedia.org]